molecular formula C14H21N B12085656 4-[2-(3-Methylphenyl)ethyl]piperidine

4-[2-(3-Methylphenyl)ethyl]piperidine

Cat. No.: B12085656
M. Wt: 203.32 g/mol
InChI Key: UOTFCDBDWBCMQB-UHFFFAOYSA-N
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Description

4-[2-(3-Methylphenyl)ethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenylethyl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Methylphenyl)ethyl]piperidine typically involves the reaction of piperidine with 3-methylphenylethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from the 3-methylphenylethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Methylphenyl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-[2-(3-Methylphenyl)ethyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3-Methylphenyl)ethyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methylphenyl)ethyl]piperidine
  • 4-[2-(2-Methylphenyl)ethyl]piperidine
  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

Uniqueness

4-[2-(3-Methylphenyl)ethyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenylethyl group may impart distinct pharmacological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-[2-(3-methylphenyl)ethyl]piperidine

InChI

InChI=1S/C14H21N/c1-12-3-2-4-14(11-12)6-5-13-7-9-15-10-8-13/h2-4,11,13,15H,5-10H2,1H3

InChI Key

UOTFCDBDWBCMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC2CCNCC2

Origin of Product

United States

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